![molecular formula C12H19N3O B13269201 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B13269201.png)
4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hexahydrocinnolinone core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydrocinnolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propan-2-ylamino group: This step involves the reaction of the hexahydrocinnolinone core with propan-2-ylamine under suitable conditions, such as the presence of a base and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-phenylbutanoate hydrochloride: Known for its anticonvulsant activity.
Indole derivatives: Possess various biological activities, including antiviral and anticancer properties.
Uniqueness
4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific structural features and the presence of the propan-2-ylamino group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
InChI |
InChI=1S/C12H19N3O/c1-8(2)13-7-10-9-5-3-4-6-11(9)14-15-12(10)16/h8,13H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
LUFJYUAXQWUCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C2CCCCC2=NNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


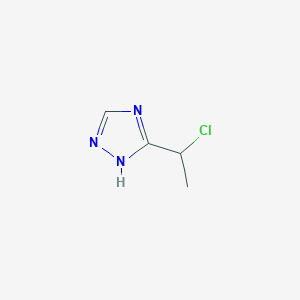
amine](/img/structure/B13269146.png)
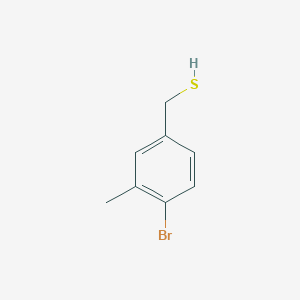
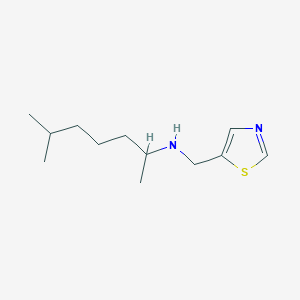
![2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B13269158.png)
![N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13269162.png)
![N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine](/img/structure/B13269165.png)

![Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13269176.png)
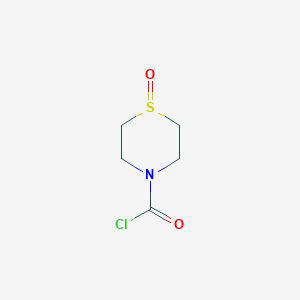
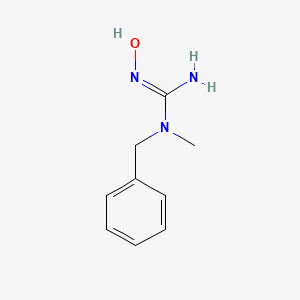
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B13269185.png)

amine](/img/structure/B13269189.png)
